molecular formula C10H9NO2 B2606439 2-(2-Propynyloxy)benzenecarbaldehyde oxime CAS No. 55241-70-8

2-(2-Propynyloxy)benzenecarbaldehyde oxime

Cat. No. B2606439
CAS RN: 55241-70-8
M. Wt: 175.187
InChI Key: VMONQQVWIPRJJI-DHZHZOJOSA-N
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Description

2-(2-Propynyloxy)benzenecarbaldehyde oxime is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystallographic study of oxime ether derivatives, including "2-(2-Propynyloxy)benzenecarbaldehyde oxime," have been conducted to understand their molecular structure and properties. The research involved the synthesis of three oxime ether derivatives and determined their crystal structures. The studies found an interplay of intermolecular hydrogen bonds and π···π interactions assembling molecules into various architectural forms. These interactions were further complemented by molecular electrostatic potential (MEP) surfaces calculations, providing insights into the electronic structures of the molecules (Dey, Praveena, Pal, & Mukherjee, 2017).

Chemical Reactivity and Applications

Oxime compounds play a critical role in chemical synthesis, such as in the synthesis of Carbadox, an antivirus agent, highlighting the functional versatility of oxime derivatives in synthesizing bioactive compounds (Liu, 2005). Another study explored the synthesis of naphthopyranoisoxazoles and -naphthopyranoisoxazolines from alkenyloxy and alkynyloxy naphthalene-1-carbaldehyde oximes, demonstrating the potential of oxime derivatives in synthesizing novel organic compounds (Liaskopoulos, Skoulika, Tsoungas, & Varvounis, 2008).

Nucleophilicity and Bond Reactivity

The nucleophilicity of oximes, including those similar to "this compound," based on their addition to nitrilium closo-decaborate clusters, has been studied to understand their reactivity. These investigations offer insights into the chemical behavior and potential applications of oximes in organometallic chemistry (Bolotin et al., 2016).

properties

IUPAC Name

(NE)-N-[(2-prop-2-ynoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h1,3-6,8,12H,7H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMONQQVWIPRJJI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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